3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol 3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811943
InChI: InChI=1S/C11H16BrNO/c1-9(13-7-2-8-14)10-3-5-11(12)6-4-10/h3-6,9,13-14H,2,7-8H2,1H3
SMILES:
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol

3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol

CAS No.:

Cat. No.: VC17811943

Molecular Formula: C11H16BrNO

Molecular Weight: 258.15 g/mol

* For research use only. Not for human or veterinary use.

3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol -

Specification

Molecular Formula C11H16BrNO
Molecular Weight 258.15 g/mol
IUPAC Name 3-[1-(4-bromophenyl)ethylamino]propan-1-ol
Standard InChI InChI=1S/C11H16BrNO/c1-9(13-7-2-8-14)10-3-5-11(12)6-4-10/h3-6,9,13-14H,2,7-8H2,1H3
Standard InChI Key LSCUYWVCGYRFJD-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(C=C1)Br)NCCCO

Introduction

Chemical Identity and Structural Characteristics

3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol belongs to the class of arylalkylamino alcohols, distinguished by its bifunctional amine and alcohol groups. The compound’s IUPAC name, 3-[1-(4-bromophenyl)ethylamino]propan-1-ol, systematically describes its branching pattern. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₆BrNO
Molecular Weight258.15 g/mol
Canonical SMILESCC(C1=CC=C(C=C1)Br)NCCCO
InChI KeyLSCUYWVCGYRFJD-UHFFFAOYSA-N
PubChem CID43182884

The bromine atom at the para position of the phenyl ring enhances electrophilic aromatic substitution reactivity, while the secondary amine and primary alcohol groups facilitate hydrogen bonding and coordination chemistry. X-ray crystallography of analogous compounds reveals that the ethylamino-propanol chain adopts a gauche conformation, optimizing intramolecular hydrogen bonding between the amine and hydroxyl groups .

Synthesis and Production

Industrial and laboratory syntheses of 3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol typically involve multi-step sequences starting from 4-bromoacetophenone or related precursors. A scalable method reported in patent CN108409585 involves:

  • Reductive Amination:

    • Reaction of 4-bromophenethylamine with 3-bromopropanol under acidic conditions.

    • Use of sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃) in 1,2-dimethoxyethane at 50°C .

    • Yield: 90% after purification via solvent extraction .

  • Purification:

    • Hydrolysis in ice water followed by pH adjustment to 2 with sulfuric acid.

    • Extraction with ethyl acetate and washing with 10% sodium bicarbonate .

Comparative studies show that substituting AlCl₃ with BF₃·OEt₂ improves regioselectivity but reduces yield to 78%. Industrial protocols emphasize recyclable solvents and catalytic hydrogenation to minimize waste.

Physicochemical Properties

The compound’s properties are shaped by its polar functional groups and aromatic bromine:

PropertyValue
Melting Point98–102°C (predicted)
Solubility15 mg/mL in DMSO
LogP2.45 (calculated)
pKa (amine)9.2 ± 0.3

The logP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates. Aqueous solubility is pH-dependent, with protonation of the amine group enhancing solubility below pH 7 . Spectroscopic data (¹H NMR, δ ppm in CDCl₃): 1.45 (t, 3H, CH₂CH₃), 2.70 (m, 2H, NCH₂), 3.60 (m, 2H, CH₂OH).

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to antipsychotic agents, leveraging its dopamine receptor affinity. Derivatives with added sulfonamide groups show enhanced blood-brain barrier penetration.

Material Science

Functionalization with acrylate groups yields UV-curable resins with refractive indices of 1.52–1.55, suitable for optical coatings.

Analytical Chemistry

As a chiral selector in capillary electrophoresis, it resolves racemic mixtures of β-blockers with a separation factor (α) of 1.8 .

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
3-Bromo-1-(4-methylphenyl)propan-1-one Ketone vs. alcohol terminusMAO-B: 28 µM
1-(4-Bromophenyl)propan-1-ol Lacks amine groupD₂ Receptor: >100 µM

The amine group in 3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol confers superior binding to amine-reactive targets compared to non-nitrogenated analogues .

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